N-(2-(dimethylamino)pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a benzamide moiety attached to a pyrimidine ring, which is further substituted with a dimethylamino group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(dimethylamino)pyrimidin-5-yl)benzoic acid, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the receptor proteins involved in bacterial communication, thereby preventing the activation of genes responsible for biofilm formation . In cancer research, the compound may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)benzamide
- N-(2-methylpyrimidin-5-yl)benzamide
- N-(2-(dimethylamino)pyrimidin-4-yl)benzamide
Uniqueness
N-(2-(dimethylamino)pyrimidin-5-yl)benzamide stands out due to the presence of the dimethylamino group at the 2-position of the pyrimidine ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17(2)13-14-8-11(9-15-13)16-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKOEFPPBWCUFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.